1-(Thiomorpholin-3-yl)but-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiomorpholin-3-yl)but-3-en-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Thiomorpholin-3-yl)but-3-en-1-one can be synthesized through a one-pot reaction using microwave-assisted synthesis. This method involves the use of a solid base catalyst, such as magnesium oxide, in an eco-friendly solvent like ethanol. The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours .
Industrial Production Methods
The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its energy efficiency and reduced reaction times, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(Thiomorpholin-3-yl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
1-(Thiomorpholin-3-yl)but-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Thiomorpholin-3-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with biological molecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A related compound with a similar structure but without the but-3-en-1-one moiety.
Morpholine: A nitrogen-containing heterocycle similar to thiomorpholine but without the sulfur atom.
Uniqueness
1-(Thiomorpholin-3-yl)but-3-en-1-one is unique due to the presence of both sulfur and nitrogen atoms in its structure, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NOS |
---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
1-thiomorpholin-3-ylbut-3-en-1-one |
InChI |
InChI=1S/C8H13NOS/c1-2-3-8(10)7-6-11-5-4-9-7/h2,7,9H,1,3-6H2 |
InChI Key |
SYIRXYPZKIHRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C1CSCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.